
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2 It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, an ethyl group, and a hydroxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-ethyl-3-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position relative to the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.
化学反応の分析
Types of Reactions
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of new substituted derivatives with various functional groups.
Oxidation: Conversion of the hydroxy group to a carbonyl group, forming ketones or aldehydes.
Reduction: Conversion of the carbonyl group to an alcohol.
科学的研究の応用
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its brominated structure may enable it to act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
1-Bromo-2-propanol: A brominated alcohol with similar reactivity but different structural features.
3-Bromo-1-(4-bromophenyl)propan-1-one: A compound with two bromine atoms and a different substitution pattern on the phenyl ring.
3-Bromo-1,1,1-trifluoro-2-propanol: A fluorinated analog with distinct chemical properties.
Uniqueness
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
1-bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-9(11(12)7(2)13)5-4-6-10(8)14/h4-6,11,14H,3H2,1-2H3 |
InChIキー |
DDHDLUXGKOZDNF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1O)C(C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



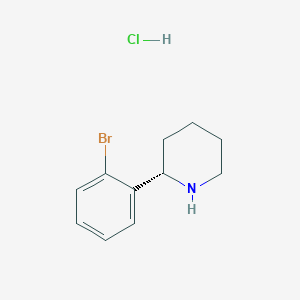
![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
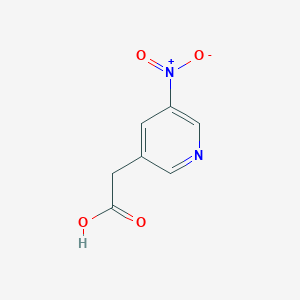
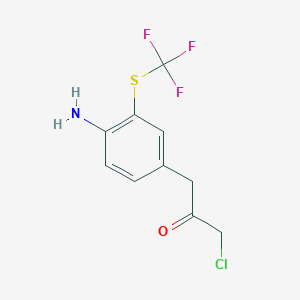
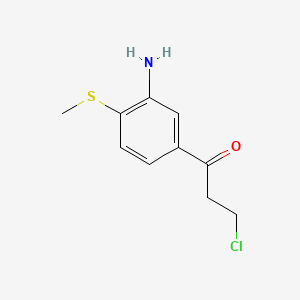
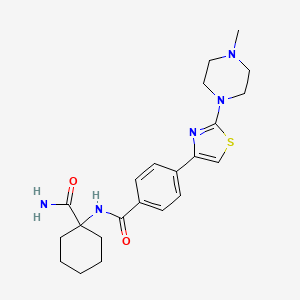
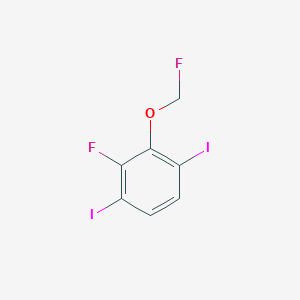
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
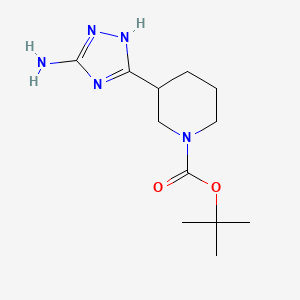


![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)

